molecular formula C10H15ClN2O B15302167 5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride

5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride

Cat. No.: B15302167
M. Wt: 214.69 g/mol
InChI Key: ZMPHBHIGYWONKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride is a chemical compound that features a pyridine ring substituted with a methylpyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction is carried out under specific conditions to ensure high purity and yield . The process involves multiple steps, including esterification, reduction, and cyclization reactions.

Industrial Production Methods

For industrial production, the synthesis route is optimized to maximize yield and purity while minimizing costs and environmental impact. Common solvents used in the process include dichloromethane, ethyl acetate, and chloroform . The final product is obtained through crystallization and purification steps to ensure it meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium tetrahydridoaluminate in tetrahydrofuran.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine-N-oxide derivatives .

Mechanism of Action

The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

5-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8;/h4-5,7,9H,2-3,6H2,1H3,(H,11,13);1H

InChI Key

ZMPHBHIGYWONKX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CNC(=O)C=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.